Nordeprenyl-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

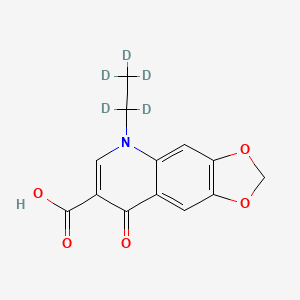

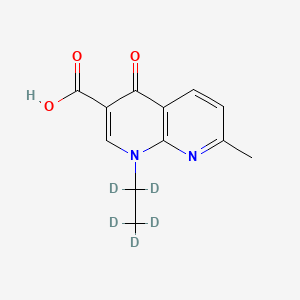

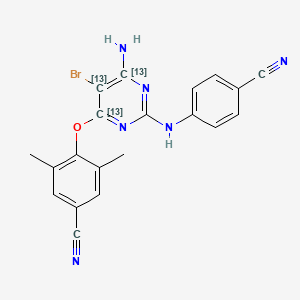

Nordeprenyl-d5 is a labeled metabolite of Deprenyl . It is used for research purposes and has a molecular weight of 178.29 and a molecular formula of C12H10D5N .

Synthesis Analysis

The synthesis of Nordeprenyl-d5 has been previously reported . The precursor, L-nordeprenyl-D2, has been synthesized from L-amphetamine as the starting material . An efficient synthesis of L-nordeprenyl-D2 as a free base has been developed in five synthetic steps with an overall yield of 33% .

Chemical Reactions Analysis

While specific chemical reactions involving Nordeprenyl-d5 are not explicitly mentioned in the search results, it is known that most metabolism reactions are an extension of prototypic organic chemistry concepts around polarity (bond breaking and bond formation), acidity .

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

Nordeprenyl-d5 is used as a precursor for the synthesis of [11C]L-deprenyl-D2, which is a radiolabeled compound used in PET imaging . This imaging technique is crucial for studying astrocytosis in neurodegenerative diseases. Astrocytosis is a process where astrocytes become activated in response to central nervous system pathologies, such as stroke, trauma, or neurodegenerative diseases like Parkinson’s and Alzheimer’s . The synthesized [11C]L-deprenyl-D2 binds selectively and irreversibly to the MAO-B enzyme, which is increased in these diseases, making it a valuable tool for in vivo imaging of neuroinflammation associated with Alzheimer’s disease .

Neurodegenerative Disease Research

The application of Nordeprenyl-d5 in neurodegenerative disease research is linked to its role in PET imaging. By enabling the visualization of MAO-B enzyme distribution in the brain, researchers can gain insights into the progression of diseases such as Parkinson’s and Alzheimer’s. This can help in understanding the pathophysiology of these conditions and in the development of new therapeutic strategies .

Astrocyte Activation Studies

Nordeprenyl-d5 is instrumental in studying astrocyte activation, which is a hallmark of many central nervous system (CNS) pathologies. The ability to image astrocytosis with PET using [11C]L-deprenyl-D2 provides researchers with a non-invasive method to study the dynamics of astrocyte activation in real-time, contributing to a better understanding of CNS injuries and diseases .

Pharmaceutical Research and Development

In the pharmaceutical industry, Nordeprenyl-d5 can be used for the development of new drugs targeting the MAO-B enzyme. By studying the interaction of [11C]L-deprenyl-D2 with MAO-B, researchers can design more effective MAO-B inhibitors, which have potential applications in treating neurodegenerative diseases and psychiatric disorders .

Chemical Synthesis Optimization

The synthesis process of L-nordeprenyl-D2 showcases the application of Nordeprenyl-d5 in optimizing chemical synthesis routes. The development of a high-yield, stable, and efficient synthesis method for the precursor highlights the role of Nordeprenyl-d5 in improving synthetic methodologies, which is crucial for both research and industrial production .

Eigenschaften

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UPKDRLQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nordeprenyl-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)